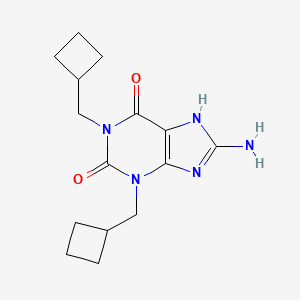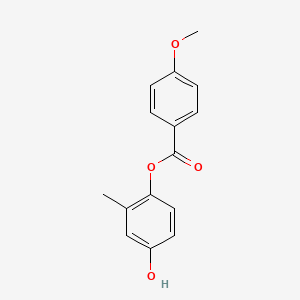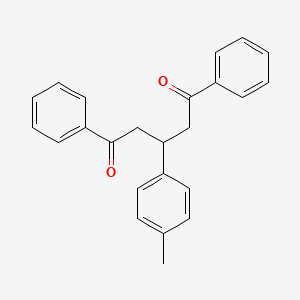
3,5-Diisothiocyanatobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diisothiocyanatobenzamide is an organic compound characterized by the presence of two isothiocyanate groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisothiocyanatobenzamide typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the isothiocyanate groups. The reaction can be represented as follows:
3,5-diaminobenzoic acid+thiophosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3,5-Diisothiocyanatobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3,5-Diisothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3,5-Diisothiocyanatobenzamide involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function and activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
3,5-Diaminobenzoic acid: A precursor in the synthesis of 3,5-Diisothiocyanatobenzamide.
3,5-Difluorobenzenesulfonamide: Shares a similar benzene core but with different functional groups.
3,5-Dinitrocatechol: Another benzene derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of two isothiocyanate groups, which confer specific reactivity and potential for diverse applications. Its ability to form covalent bonds with thiol groups distinguishes it from other benzamide derivatives and makes it particularly useful in biochemical and medicinal research.
特性
CAS番号 |
133887-90-8 |
|---|---|
分子式 |
C9H5N3OS2 |
分子量 |
235.3 g/mol |
IUPAC名 |
3,5-diisothiocyanatobenzamide |
InChI |
InChI=1S/C9H5N3OS2/c10-9(13)6-1-7(11-4-14)3-8(2-6)12-5-15/h1-3H,(H2,10,13) |
InChIキー |
JDDXFOKERRTJHS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)


![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)



![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)


